molecular formula C10H11N5O2S B2813228 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034250-14-9

6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2813228
M. Wt: 265.29
InChI Key: RXGSBBWRLWXGJE-UHFFFAOYSA-N
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Description

The compound “6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . They are able to cross cellular membranes due to their mesoionic nature .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is the bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. They can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Research in the field of medicinal chemistry has led to the synthesis of novel compounds derived from pyrimidine and thiadiazole scaffolds, which exhibit promising anti-inflammatory and analgesic activities. For instance, compounds synthesized from benzodifuranyl and thiazolopyrimidines, such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, have shown significant inhibitory activity against cyclooxygenase enzymes, along with notable analgesic and anti-inflammatory effects. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Properties

Novel pyrimidine derivatives have been evaluated for their antimicrobial and antifungal properties, showcasing the versatility of this chemical framework in drug development. For example, compounds like N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides have exhibited antimicrobial activity, highlighting their potential as new antimicrobial agents (Gein et al., 2015).

Anticancer Activity

The exploration of pyrimidine and thiadiazole derivatives extends into anticancer research, where compounds like 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with significant in vitro and in vivo anticancer potential, further supporting the exploration of this chemical class in oncology (Eldhose et al., 2020).

Target Identification and Drug Mechanism

Advancements in chemical biology have also enabled the identification of biological targets for novel pyrimidine derivatives. For instance, immobilization of antibacterial agents on solid phases has led to the isolation of elongation factor Tu (EF-Tu) as a putative target for thiadiazolopyrimidine compounds. This approach helps elucidate the mechanism of action of these compounds and guides the development of targeted therapies (Deibel et al., 2004).

properties

IUPAC Name

6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)9(16)13-10-15-14-6(2)18-10/h4-5H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGSBBWRLWXGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

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